molecular formula C11H21ClN2O4 B3419729 Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride CAS No. 1539217-84-9

Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B3419729
CAS No.: 1539217-84-9
M. Wt: 280.75 g/mol
InChI Key: KJYYJRIAHJXTNC-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride (CAS: 1279039-33-6) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester group. Its molecular formula is C₁₁H₂₁ClN₂O₄, with a molecular weight of 280.75 g/mol . The compound is typically stored under inert atmospheres and in dark conditions, indicating sensitivity to moisture, oxygen, or light . As a hydrochloride salt, it likely exhibits enhanced solubility in polar solvents compared to its free base form. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research, leveraging the Boc group’s stability under basic conditions and its selective deprotection under acidic environments .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYYJRIAHJXTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539217-84-9
Record name methyl 4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Various substituted pyrrolidine derivatives.

    Hydrolysis: Pyrrolidine-2-carboxylic acid and tert-butylamine.

    Reduction: Reduced pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride involves its ability to act as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Boc-Protected Amines vs. Alternative Protecting Groups

The Boc group in the target compound contrasts with other amine-protecting strategies, such as Fmoc (fluorenylmethyloxycarbonyl) or Cbz (benzyloxycarbonyl). Boc is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas Fmoc is acid-stable and removed via piperidine. This makes Boc preferable for orthogonal protection in multi-step syntheses .

Ester vs. Amide/Carboxylic Acid Derivatives

The methyl ester in the target compound is more reactive toward hydrolysis or nucleophilic substitution than carboxamides (e.g., Compound 5) or carboxylic acids. For instance, Compound 5’s carboxamide group (ESI-MS: m/z 282.29 [M+Na]⁺) confers stability under acidic/basic conditions but limits further functionalization .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the target compound likely has higher aqueous solubility than neutral analogues. However, direct solubility data are unavailable.

Stereochemical Considerations

The (2S,4S) stereochemistry of the target compound may influence its biological activity and crystallization behavior.

Data Table: Comparative Analysis of Key Compounds

Property Target Compound 4-Chloropyridine-2-carbonyl Chloride Hydrochloride (4) 4-(4-Aminophenylthio)-N-methylcarboxamide (5)
Molecular Formula C₁₁H₂₁ClN₂O₄ C₇H₆Cl₂N₂O₂ C₁₃H₁₃N₂OS
Molecular Weight (g/mol) 280.75 217.04 259.32
Key Functional Groups Boc-amine, methyl ester, pyrrolidine Acyl chloride, pyridine Carboxamide, arylthio, aniline
Synthetic Yield Not reported 58% 87%
Stability Sensitive to light/moisture Low melting point (34–38°C) Stable under dry conditions
Applications Peptide synthesis, chiral intermediates Acylating agent Drug intermediate (e.g., kinase inhibitors)

Biological Activity

3-(Methoxycarbonyl)cyclobutanecarboxylic acid is an organic compound characterized by its unique cyclobutane structure and the presence of a methoxycarbonyl group. This compound has garnered attention for its potential biological activities, particularly in the pharmaceutical industry, where it serves as an intermediate in synthesizing various bioactive molecules. This article explores the biological activity of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid, including its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Research indicates that 3-(Methoxycarbonyl)cyclobutanecarboxylic acid exhibits notable biological activity. Its molecular formula allows it to interact with various enzymes and proteins, influencing biochemical reactions critical to cellular function. The compound is recognized for its role in organic synthesis, particularly in developing drugs for chronic inflammatory diseases and cancers .

Cellular Effects

The compound's influence on cellular processes is significant. Studies have shown that it can modulate gene expression related to inflammatory responses and oxidative stress pathways. This modulation suggests a potential role in therapeutic strategies aimed at reducing inflammation and oxidative damage in cells.

Molecular Mechanisms

At the molecular level, 3-(Methoxycarbonyl)cyclobutanecarboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or modulator of enzymes by binding to their active sites, leading to conformational changes that affect enzyme activity. The structural features of this compound enhance its reactivity with biological systems, making it a valuable candidate for drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid and its derivatives:

  • Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit anticancer properties by inhibiting tumor cell growth in vitro. For instance, certain analogs have shown effectiveness against specific cancer cell lines, suggesting a pathway for developing new anticancer agents .
  • Anti-inflammatory Effects : In vivo studies have indicated that this compound can reduce markers of inflammation in animal models. These findings underscore its potential utility in treating inflammatory diseases.
  • Pharmacological Applications : The compound's ability to act as an intermediate in synthesizing other bioactive molecules positions it as a critical player in drug discovery efforts targeting various diseases, including metabolic disorders and cancers .

Data Table: Biological Activities of 3-(Methoxycarbonyl)cyclobutanecarboxylic Acid

Biological ActivityObservationsReferences
AnticancerInhibition of tumor cell growth in vitro
Anti-inflammatoryReduction of inflammation markers in vivo
Enzyme modulationInteraction with key enzymes affecting metabolic pathways

Q & A

Q. Q1: What are the optimal synthetic routes for Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride, and how do reaction conditions influence stereochemical purity?

Answer: The compound is synthesized via Boc-protection of the pyrrolidine nitrogen, followed by esterification. Key steps include:

  • Boc-protection : Use of Boc-anhydride in dichloromethane (DCM) with a base (e.g., triethylamine) to protect the amine group .
  • Esterification : Methylation of the carboxylic acid intermediate using HCl/MeOH under reflux, ensuring retention of stereochemistry .
  • Critical Factors : Temperature control (<40°C) prevents Boc-group cleavage, while anhydrous conditions minimize hydrolysis. Stereochemical integrity is confirmed via chiral HPLC (e.g., using a Chiralpak® column) and 1H^1H-NMR analysis of coupling constants .

Q. Q2: How do stereochemical variations at the pyrrolidine ring (e.g., 2S,4S vs. 2R,4R) impact biological activity or downstream reactivity?

Answer: The (2S,4S) configuration enhances binding affinity to enzymes like prolyl oligopeptidase due to spatial alignment with hydrophobic pockets. Comparative studies show:

  • Biological Activity : (2S,4S) isomers exhibit 3–5× higher inhibition of serine proteases compared to (2R,4R) analogs .
  • Reactivity : The axial orientation of the Boc-protected amine in (2S,4S) derivatives stabilizes transition states in nucleophilic acyl substitutions .
  • Validation : X-ray crystallography (e.g., CCDC deposition 144069-70-5) and NOESY NMR confirm spatial arrangements .

Stability and Degradation Pathways

Q. Q3: Under what conditions does the Boc group degrade, and how can this be mitigated during storage or reaction?

Answer: The Boc group is labile under:

  • Acidic Conditions : Degrades in TFA >1h or HCl/MeOH at >50°C .
  • Mitigation : Store at –20°C under nitrogen. Use scavengers (e.g., triisopropylsilane) during cleavage to prevent carbocation side reactions .
  • Analytical Monitoring : Track degradation via LC-MS (m/z 100–200 fragment ions) and FTIR (loss of carbonyl stretch at ~1680 cm1^{-1}) .

Q. Q4: What chromatographic techniques resolve co-eluting impurities in the final product?

Answer: Common impurities include de-Boc derivatives and methyl ester hydrolyzed products. Recommended methods:

  • Reverse-Phase HPLC : C18 column with 0.1% TFA in water/acetonitrile gradient (5→95% ACN over 20min), detecting UV at 210 nm .
  • Ion-Exchange Chromatography : Separate charged impurities (e.g., free carboxylic acid) using a DEAE column at pH 6.5 .
  • TLC Validation : Rf_f = 0.3 (silica, ethyl acetate/hexane 3:7) for the pure product .

Advanced Applications in Medicinal Chemistry

Q. Q5: How is this compound utilized as a precursor for peptidomimetics or protease inhibitors?

Answer: The pyrrolidine scaffold mimics proline in peptides, enabling:

  • Peptidomimetic Design : Incorporate into HIV-1 protease inhibitors by substituting the Boc group with aryl sulfonamides .
  • Structure-Activity Relationship (SAR) : Modifications at the 4-position (e.g., chloro or trifluoromethyl groups) enhance lipophilicity and target binding .
  • Case Study : Derivatives showed IC50_{50} values of 0.8–2.3 μM against cathepsin K in enzymatic assays .

Data Contradictions in Literature

Q. Q6: How should researchers reconcile discrepancies in reported yields or stereochemical outcomes?

Answer: Discrepancies arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor racemization vs. non-polar solvents (e.g., DCM) .
  • Catalyst Choice : Use of DMAP in esterification may invert configuration, while N-hydroxysuccinimide preserves it .
  • Resolution : Cross-validate with multiple techniques (e.g., optical rotation, CD spectroscopy) .

Analytical Benchmarking

Q. Q7: What spectroscopic benchmarks confirm the compound’s identity and purity?

Answer:

  • 1H^1H-NMR : δ 1.4 ppm (Boc tert-butyl), δ 3.7 ppm (methyl ester), δ 4.2–4.5 ppm (pyrrolidine protons) .
  • HRMS : [M+H]+^+ m/z calculated 319.1524 (C12_{12}H23_{23}ClN2_2O4_4), observed 319.1521 .
  • Elemental Analysis : C 45.2%, H 6.8%, N 8.4% (theoretical) vs. experimental .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

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